molecular formula C19H28N6O2 B2712349 8-ethyl-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 878412-92-1

8-ethyl-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2712349
M. Wt: 372.473
InChI Key: CYNBMIMAZFPJJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups, including an imidazo[2,1-f]purine ring, a piperidine ring, and several methyl and ethyl groups . The imidazo[2,1-f]purine is a type of purine, which is a heterocyclic aromatic organic compound. Piperidine is a widely used building block in the synthesis of organic compounds .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The imidazo[2,1-f]purine ring system is a fused ring system that includes two nitrogen atoms . The piperidine ring is

Scientific Research Applications

Synthesis and Evaluation for Potential Therapeutic Applications

Research has focused on the synthesis of derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, exploring their potential as therapeutic agents. For example, a study by Zagórska et al. (2016) synthesized a series of derivatives and evaluated them for their affinity towards serotonin (5-HT1A/5-HT7) receptors and phosphodiesterase (PDE4B and PDE10A) inhibitor activity. Preliminary pharmacological studies suggested potential antidepressant and anxiolytic effects in animal models, highlighting the therapeutic promise of these compounds (Zagórska et al., 2016).

Exploration of Molecular Structure and Activity

Another aspect of research involves detailed analysis of molecular structure and activity relationships. For instance, Karczmarzyk et al. (1995) investigated the molecular geometry and hydrogen bonding of a related compound, providing insights into its potential interactions and mechanisms of action at the molecular level (Karczmarzyk et al., 1995).

Metabolic Stability and Cell Permeability Studies

Further research by Zagórska et al. (2018) focused on the metabolic stability and cell permeability of 2-pyrimidinyl-piperazinyl-alkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione. This study aimed to discover new psychotropic agents, providing valuable information on the pharmacokinetics and pharmacodynamics of these compounds (Zagórska et al., 2018).

Potential Antimicrobial Activity

Lv et al. (2017) designed and synthesized novel imidazo[1,2-a]pyridine-3-carboxamide derivatives, some of which showed considerable activity against drug-sensitive and resistant strains of Mycobacterium tuberculosis, suggesting potential antimicrobial applications for these compounds (Lv et al., 2017).

properties

IUPAC Name

6-ethyl-4,7,8-trimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N6O2/c1-5-23-13(2)14(3)25-15-16(20-18(23)25)21(4)19(27)24(17(15)26)12-11-22-9-7-6-8-10-22/h5-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYNBMIMAZFPJJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)CCN4CCCCC4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-ethyl-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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